4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a cyanophenylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method provides a variety of cyclic amines, including pyrrolidines, in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and stereochemistry. This compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenylmethyl group enhances its potential for medicinal applications compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c14-7-10-3-1-9(2-4-10)5-11-6-12(13(16)17)15-8-11/h1-4,11-12,15H,5-6,8H2,(H,16,17) |
InChI Key |
XTGWBSMJMPPTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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